Alitame

Description

Properties

IUPAC Name |

3-amino-4-oxo-4-[[1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O4S/c1-7(16-11(21)8(15)6-9(18)19)10(20)17-12-13(2,3)22-14(12,4)5/h7-8,12H,6,15H2,1-5H3,(H,16,21)(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBOUFAWPCPFTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861032 | |

| Record name | 3‐Amino‐3‐({1‐[(2,2,4,4‐tetramethylthietan‐3‐ yl)carbamoyl]ethyl}carbamoyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80863-62-3 | |

| Record name | Alitame | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Alitame chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alitame is a high-potency dipeptide sweetener, approximately 2000 times sweeter than sucrose (B13894).[1] Developed by Pfizer in the early 1980s, it is known chemically as L-α-Aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide.[2] This guide provides an in-depth overview of the chemical structure, properties, synthesis, and analysis of this compound. It also delves into its interaction with sweet taste receptors and its metabolic fate. Detailed experimental protocols and visual diagrams are included to facilitate a comprehensive understanding for researchers and professionals in related fields.

Chemical Structure and Nomenclature

This compound is a dipeptide composed of L-aspartic acid and D-alanine, with a C-terminal amide linkage to a novel amine, 2,2,4,4-tetramethylthietanylamine.[3]

IUPAC Name: (3S)-3-amino-4-[[(1R)-1-methyl-2-oxo-2-[(2,2,4,4-tetramethyl-3-thietanyl)amino]ethyl]amino]-4-oxobutanoic acid.[2]

Molecular Formula:

-

Anhydrous: C₁₄H₂₅N₃O₄S[2]

-

Hydrate: C₁₄H₂₅N₃O₄S · 2.5 H₂O

Chemical Structure:

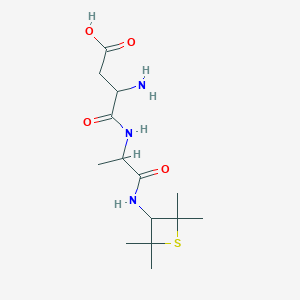

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a white, crystalline, odorless, and non-hygroscopic powder.[3] It possesses a clean, sweet taste similar to sucrose without any significant aftertaste.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Weight | 331.43 g/mol (anhydrous) | [2] |

| 376.5 g/mol (hydrate) | ||

| Melting Point | 136-147 °C | [3] |

| Sweetness Potency | ~2000 times sweeter than sucrose | [1] |

| ~10 times sweeter than aspartame (B1666099) | [1] | |

| Solubility (at 25°C) | Water: 13.1% (w/v) at isoelectric pH (5.6) | |

| Methanol: 41.9% (w/v) | ||

| Ethanol: 61.0% (w/v) | ||

| Propylene Glycol: 53.7% (w/v) | ||

| Chloroform: 0.02% (w/v) | ||

| n-Heptane: 0.001% (w/v) | ||

| Optical Activity | [α]²⁵_D: +40° to +50° (c=1 in water) | |

| Isoelectric Point (pI) | 5.6 |

Stability

This compound exhibits greater stability than aspartame, particularly under neutral and acidic conditions and at elevated temperatures. Its half-life under hot or acidic conditions is approximately twice that of aspartame.[2]

Table 2: Stability of this compound

| Condition | Stability |

| pH 2-8 | Stable |

| Neutral pH (6-8) at room temperature | Stable for many years |

| Acidic conditions (pH 2-3) at room temperature | Long half-life |

| Dry, room temperature | Stable |

| Elevated temperatures | Undergoes degradation |

| Solution at low pH | Undergoes degradation |

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves a multi-step process:

-

Intermediate Synthesis: The synthesis begins with the preparation of two key intermediates: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide.[3]

-

Coupling Reaction: These two intermediates are then reacted together.[3]

-

Purification: The crude product is isolated and purified through the crystallization of an this compound-4-methylbenzenesulfonic acid adduct.[3]

-

Final Product: Further purification steps are carried out, followed by recrystallization from water to yield the final hydrated this compound product.[3]

Caption: General synthesis workflow for this compound.

Purification by Crystallization

Protocol:

-

Dissolve the impure this compound sample in a minimal amount of hot water.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold water to remove any remaining soluble impurities.

-

Dry the purified crystals in a desiccator under vacuum.

Determination of Melting Point

Protocol:

-

Finely powder a small amount of the dry this compound sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the melting point is approached.[4]

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[4]

Determination of Solubility

Protocol (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow any undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Analysis by High-Performance Liquid Chromatography (HPLC)

Protocol for Determination in Food Matrix:

-

Sample Preparation:

-

For liquid samples (e.g., beverages), dilute with water and filter through a 0.45 µm syringe filter.

-

For solid samples, homogenize the sample, extract with a suitable solvent (e.g., water or a buffer solution), centrifuge, and filter the supernatant.[5]

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to ~4.0).[7] A typical gradient might start with a lower concentration of acetonitrile and increase over the run.

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detector at 210 nm.[7]

-

Injection Volume: 20 µL.[6]

-

-

Quantification: Prepare a calibration curve using standard solutions of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Sweet Taste Signaling Pathway

The sweet taste of this compound is mediated by the T1R2/T1R3 G-protein coupled receptor, which is located on the surface of taste receptor cells in the taste buds.

Caption: this compound Sweet Taste Signaling Pathway.

The binding of this compound to the T1R2/T1R3 receptor activates a G-protein called gustducin. This initiates a signaling cascade involving the activation of phospholipase Cβ2 (PLCβ2), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 then binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺).[8] The increase in intracellular Ca²⁺ opens the TRPM5 ion channel, leading to an influx of sodium ions and depolarization of the taste receptor cell.[9] This depolarization triggers the release of ATP, which acts as a neurotransmitter, sending a signal to the brain that is perceived as a sweet taste.[9]

Metabolism and Degradation

Following oral ingestion, a portion of this compound is not absorbed and is excreted in the feces. The absorbed portion is hydrolyzed in the small intestine into its constituent components: L-aspartic acid, D-alanine, and 2,2,4,4-tetramethyl-3-thietanylamine.

-

L-Aspartic Acid: Enters the body's amino acid pool and is metabolized through normal pathways.

-

D-Alanine and 2,2,4,4-tetramethyl-3-thietanylamine: These are further metabolized before excretion. In humans, the alanine (B10760859) amide fragment is partially conjugated with glucuronic acid.[10]

Caption: Metabolic Pathway of this compound.

The primary degradation pathway of this compound in aqueous solutions involves the hydrolysis of the amide bond, leading to the formation of aspartic acid and the corresponding alanine amide derivative. Under more severe conditions, further degradation can occur.

Conclusion

This compound is a potent and stable dipeptide sweetener with a favorable taste profile. Its chemical and physical properties, particularly its high sweetness and enhanced stability compared to first-generation dipeptide sweeteners, make it a valuable tool for the food and pharmaceutical industries. A thorough understanding of its synthesis, analytical methodologies, and biological interactions is crucial for its effective and safe application. This guide provides a comprehensive technical overview to support further research and development in the field of sweeteners and related areas.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]

- 5. researchgate.net [researchgate.net]

- 6. itjfs.com [itjfs.com]

- 7. [Simultaneous determination of neotame, this compound and aspartame in foods by HPLC]. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Synthesis of Alitame

This technical guide provides a detailed overview of the synthesis pathways for alitame, a high-intensity dipeptide sweetener. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the primary synthetic routes, precursor synthesis, and available experimental protocols, with a focus on chemical methodologies.

This compound: An Overview

This compound is a dipeptide amide sweetener derived from L-aspartic acid, D-alanine, and a novel amine, 2,2,4,4-tetramethylthietanylamine. It is approximately 2000 times sweeter than sucrose (B13894) and is known for its clean, sugar-like taste.[1] Two primary synthesis pathways have been described in the literature, each involving the preparation of key intermediates followed by a final condensation step.

Synthesis Pathway 1: Route via Thiazolidine Acetic Acid Intermediate

This pathway involves the reaction between two key intermediates: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide.[1][2]

Precursor Synthesis

1. (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid:

2. (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide:

The synthesis of this precursor involves the formation of an amide bond between D-alanine and 3-amino-2,2,4,4-tetramethylthietane. The synthesis of 3-amino thietane (B1214591) derivatives can be achieved through various methods, though a specific protocol for the 2,2,4,4-tetramethyl substituted version is not explicitly detailed in the available literature.[4]

Final Condensation and Purification

The two precursors, (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide, are reacted to form the this compound molecule. The final product is then isolated and purified. A common purification method involves the crystallization of an this compound-4-methylbenzenesulfonic acid adduct, followed by further purification steps and recrystallization from water.[1]

Synthesis Pathway 2: Route via N-thiocarboxyanhydride Intermediate

This alternative pathway involves the reaction of 3-(D-alaninamido)-2,2,4,4,-tetramethylthietane with L-aspartic acid N-thiocarboxyanhydride.[5]

Precursor Synthesis

1. 3-(D-alaninamido)-2,2,4,4,-tetramethylthietane:

This intermediate is formed by creating an amide linkage between D-alanine and 3-amino-2,2,4,4-tetramethylthietane.

2. L-aspartic acid N-thiocarboxyanhydride:

The synthesis of L-aspartic acid N-thiocarboxyanhydride can be achieved by reacting an N-alkoxy-thiocarbonyl L-aspartic acid with a phosphorous trihalide in a lower alkyl acetate (B1210297) solvent. The product precipitates out of the solution and can be recovered in a pure form.

Experimental Protocol: Final Condensation and Purification

The following protocol outlines the final step of this synthesis pathway:

-

Dissolve 3-(D-alaninamido)-2,2,4,4,-tetramethylthietane in water.

-

Add L-aspartic acid N-thiocarboxyanhydride in portions with vigorous stirring, while maintaining the pH of the solution between 8.5 and 9.5.[5]

-

After the addition is complete, adjust the pH to 5.5.

-

Slowly add p-toluenesulfonic acid monohydrate over one hour to precipitate the crystalline p-toluenesulfonate salt of this compound.[5]

-

Collect the precipitated salt by filtration.

-

To obtain the free this compound, the salt is treated with a liquid anion exchange resin (e.g., Amberlite LA-1) in a biphasic system of dichloromethane (B109758) and deionized water. After stirring for one hour, the aqueous layer containing this compound is separated, treated with carbon for decolorization, filtered, and cooled to crystallize the final product.

Enzymatic Synthesis of an this compound Precursor

An alternative, enzymatic approach has been reported for the synthesis of an this compound precursor, N-benzyloxycarbonyl-L-aspartic acid ethyl ester-D-alanine amide.

Experimental Protocol: Enzymatic Synthesis

-

Substrates: N-benzyloxycarbonyl-L-aspartic acid diethyl ester and D-alanine amide.

-

Enzyme: α-chymotrypsin.

-

Reaction Conditions: A eutectic mixture of the substrates is formed using DMSO and MEA as adjuvants. A substrate mixture containing 9% DMSO, 18% MEA, and 12% water results in a low eutectic temperature of 27°C. The reaction is carried out at 37°C.[6]

-

Molar Ratio: The optimal molar ratio of the acyl acceptor (D-alanine amide) to the acyl donor (N-benzyloxycarbonyl-L-aspartic acid diethyl ester) is 1:1.[6]

-

Yield: Under these conditions, a conversion yield of 70.3% (mol/mol) has been reported.[6]

Quantitative Data Summary

| Step | Reactants | Product | Reagents/Conditions | Yield | Reference |

| Pathway 2: Final Condensation | 3-(D-alaninamido)-2,2,4,4,-tetramethylthietane, L-aspartic acid N-thiocarboxyanhydride | This compound | Water, pH 8.5-9.5, then pH 5.5 with p-toluenesulfonic acid | N/A | [5] |

| Enzymatic Precursor Synthesis | N-benzyloxycarbonyl-L-aspartic acid diethyl ester, D-alanine amide | N-benzyloxycarbonyl-L-aspartic acid ethyl ester-D-alanine amide | α-chymotrypsin, 37°C, eutectic mixture with 9% DMSO, 18% MEA, 12% water | 70.3% | [6] |

Note: "N/A" indicates that the specific quantitative yield for this step was not available in the searched literature.

Synthesis Pathway Diagrams

Caption: Synthesis Pathway 1 for this compound.

Caption: Synthesis Pathway 2 for this compound.

References

- 1. This compound (JECFA Food Additives Series 50) [inchem.org]

- 2. fao.org [fao.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C28H60N6O13S2 | CID 20055408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solvent-free enzymatic synthesis of this compound precursor using eutectic substrate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

Alitame: A Physicochemical Deep Dive for the Research Professional

An In-depth Technical Guide on the Core Physicochemical Properties of the High-Intensity Sweetener, Alitame.

Introduction

This compound is a second-generation dipeptide amide artificial sweetener known for its intense sweetness, approximately 2000 times that of sucrose.[1][2] Developed by Pfizer in the early 1980s, it is synthesized from the amino acids L-aspartic acid and D-alanine, and a novel amine, 2,2,4,4-tetramethylthietanyl amine.[3][4] Unlike its predecessor, aspartame (B1666099), this compound was engineered for superior hydrolytic stability, broadening its applicability in food and pharmaceutical formulations.[5] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering detailed data, experimental methodologies, and pathway visualizations tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, chemically known as L-α-Aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide, is a white, crystalline, odorless, and non-hygroscopic powder.[3][5] Its structure, which features a unique terminal amide group instead of a methyl ester, is key to its enhanced stability.[5]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | Anhydrous: C₁₄H₂₅N₃O₄S Hydrated: C₁₄H₂₅N₃O₄S · 2.5 H₂O | [2][3][6][7][8] |

| Molecular Weight | Anhydrous: 331.43 g/mol Hydrated: 376.5 g/mol | [1][2][6] |

| Appearance | White, crystalline, non-hygroscopic powder | [3][5][9] |

| Taste | Clean, sweet taste, ~2000x sweeter than sucrose | [1][9] |

| Melting Point | 136–147 °C (Decomposition) | [5][10] |

| Isoelectric Point (pI) | 5.6 - 5.7 | [3][5] |

| pKa (Strongest Acidic) | 3.44 (Predicted) | [No new reference] |

| pKa (Strongest Basic) | 8.23 (Predicted) | [No new reference] |

| LogP | -2.6 (Predicted) |[6][8] |

Solubility

This compound exhibits high solubility in water and other polar solvents, a desirable characteristic for liquid formulations.[5] Its solubility is pH-dependent, with minimum solubility observed at its isoelectric point (pI) of approximately 5.7.[5] As the pH deviates from the pI, or as the temperature increases, its solubility in aqueous solutions rapidly increases.[5][9] Conversely, this compound is virtually insoluble in nonpolar, lipophilic solvents such as oils and chloroform.[5]

Table 2: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (% w/v) | Reference(s) |

|---|---|---|

| Water (at pI 5.7) | 13.1% (or ~130 g/L) | [1][5][9] |

| Methanol | 41.9% | [No new reference] |

| Ethanol | 61.0% | [1] |

| Propylene Glycol | 53.7% | [1] |

| Chloroform | 0.02% | [1] |

| n-Heptane | 0.001% | [No new reference] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the thermodynamic equilibrium solubility of a compound.[11][12][13][14]

Methodology:

-

Preparation: Prepare a series of sealed vials containing a fixed volume of the desired solvent (e.g., deionized water, buffered solutions at various pH values).

-

Addition of Solute: Add an excess amount of this compound powder to each vial to ensure a saturated solution is formed. The presence of undissolved solid is necessary.[14]

-

Equilibration: Place the sealed vials in a thermostated shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[12][13]

-

Phase Separation: After equilibration, cease agitation and allow the samples to rest at the constant temperature for a sedimentation period (e.g., 24 hours) to allow undissolved solids to settle.[12] To ensure complete separation of the solid and liquid phases, centrifuge the saturated supernatant at high speed (e.g., 14,000 rpm for 15 minutes).[12]

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Accurately dilute the aliquot with the appropriate solvent to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[12]

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.[12]

Stability Profile

This compound demonstrates significantly greater stability compared to aspartame, particularly under thermal stress and across a wider pH range.[2][5] It is stable in dry, room-temperature conditions.[9] In aqueous solutions, its stability is a function of pH and temperature. The primary degradation pathway involves the hydrolysis of the aspartyl-alanine dipeptide bond, which yields L-aspartic acid and D-alanine-amide, both of which are non-sweet.[5][9] A slower, two-stage degradation process via a β-aspartic isomer has also been noted.[9]

Table 3: Aqueous Stability of this compound

| Condition | Half-Life (t₁/₂) | Reference(s) |

|---|---|---|

| pH 5-8, Room Temperature | ~5 years | [1] |

| pH 3-4, Room Temperature | ~1.5 years | [1] |

| pH 2, Room Temperature | ~1 year | [1] |

| pH 4, Room Temperature | ~2 years | [1] |

| pH 7-8, 100°C | Hours to Days | [5] |

| 115°C | 2.1 hours |[1] |

Experimental Protocol: Stability Indicating HPLC Method

A stability-indicating HPLC method is used to quantify the decrease in the concentration of the active substance over time while also separating it from any potential degradation products.[15][16]

Methodology:

-

Solution Preparation: Prepare solutions of this compound at a known concentration in various aqueous buffers (e.g., pH 3, 5, 7) or in the final product matrix.

-

Storage Conditions: Aliquot the solutions into sealed containers and store them under controlled "real-time" (e.g., 25°C/60% RH) and "accelerated" (e.g., 40°C/75% RH) stability conditions. Additional stress conditions (e.g., high temperature, exposure to light, oxidative stress) can also be applied to identify potential degradation pathways.

-

Time Points: At predetermined time intervals (e.g., 0, 1, 3, 6, 12 months), withdraw samples from each storage condition.

-

HPLC Analysis:

-

System: Use a validated HPLC system equipped with a UV or Photodiode Array (PDA) detector. A common setup would involve a C18 reversed-phase column.[15]

-

Mobile Phase: An isocratic or gradient mobile phase is developed to achieve optimal separation between the intact this compound peak and all degradation product peaks. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol.[15]

-

Detection: Monitor the elution at a wavelength where this compound has maximum absorbance. A PDA detector is advantageous as it can help assess peak purity.

-

-

Data Analysis:

-

Quantify the peak area of this compound at each time point.

-

Plot the concentration or percentage of remaining this compound against time for each condition.

-

Use linear regression analysis on the degradation data to determine the degradation rate constant and calculate the shelf-life or half-life (t₁/₂) of the compound under each condition.[17]

-

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, thereby affecting its solubility, membrane permeability, and receptor binding.[18] As a dipeptide, this compound has ionizable amino and carboxylic acid groups.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining pKa values.[18][19][20][21]

Methodology:

-

System Calibration: Calibrate a potentiometer and a combined pH electrode using standard buffers (e.g., pH 4, 7, and 10).[19]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in purified, degassed water (or a suitable co-solvent for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).[19][20] Maintain a constant ionic strength using a background electrolyte like KCl (e.g., 0.15 M).[19]

-

Titration:

-

Place the sample solution in a thermostated vessel on a magnetic stirrer.

-

If determining the pKa of the carboxylic acid group, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

If determining the pKa of the amino group, first acidify the sample solution (e.g., to pH 2 with 0.1 M HCl) and then titrate with the strong base.[19][20]

-

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the midpoint of the buffer region, which is identified as the inflection point on the titration curve (or the peak of the first derivative plot).[20][22] The experiment should be performed in triplicate.[19]

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

This method is applicable if the compound possesses a chromophore near an ionizable group, leading to a change in the UV-Vis absorbance spectrum as a function of pH.[22][23][24][25]

Methodology:

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range that brackets the expected pKa of this compound.

-

Sample Preparation: Prepare a stock solution of this compound. Add a small, constant volume of the stock solution to a fixed volume of each buffer solution to create a series of samples with constant total drug concentration but varying pH.[23][24]

-

Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample using a spectrophotometer.[22]

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at a chosen wavelength against the pH. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve.[22][23] The data can be fitted to the Henderson-Hasselbalch equation to determine a precise pKa value.[26]

-

Mechanism of Sweet Taste Perception

The sensation of sweetness from this compound is initiated by its interaction with a specific G-protein coupled receptor (GPCR) located on the surface of taste receptor cells in the mouth.[27] This sweet taste receptor is a heterodimer composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[27][28][29]

The binding of this compound to the T1R2/T1R3 receptor, likely within the Venus flytrap domain of the T1R2 subunit and potentially other sites, induces a conformational change in the receptor.[29][30] This change activates an intracellular G-protein, gustducin (B1178931). The activated α-subunit of gustducin then initiates a downstream signaling cascade, leading to the activation of phospholipase Cβ2 (PLCβ2).[28] PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. The rise in intracellular Ca²⁺ activates the TRPM5 ion channel, leading to an influx of Na⁺ ions, depolarization of the taste cell, and subsequent release of ATP as a neurotransmitter.[28][29] This signal is then transmitted to the brain via gustatory nerve fibers, where it is perceived as a sweet taste.

Conclusion

This compound possesses a favorable profile of physicochemical properties, including high sweetness potency, a clean taste profile, good water solubility, and notably superior stability to aspartame under thermal and various pH conditions. These characteristics make it a versatile and robust sweetener for a wide range of applications in the food, beverage, and pharmaceutical industries. A thorough understanding of its solubility, stability kinetics, and pKa values, as detailed in this guide, is essential for formulation development, ensuring product quality, and predicting shelf-life. Furthermore, insight into its interaction with the T1R2/T1R3 sweet taste receptor provides a molecular basis for its sensory properties and a foundation for future research in taste science and sweetener development.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | PPTX [slideshare.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ijcmas.com [ijcmas.com]

- 6. This compound (Parent) | C14H25N3O4S | CID 64763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. This compound anhydrous | C14H25N3O4S | CID 13362146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C28H60N6O13S2 | CID 20055408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. Development and Validation of HPLC Method for the Simultaneous Determination of Five Food Additives and Caffeine in Soft Drinks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 22. pharmaguru.co [pharmaguru.co]

- 23. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 24. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. ijper.org [ijper.org]

- 27. mdpi.com [mdpi.com]

- 28. Mechanisms for Sweetness - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms | MDPI [mdpi.com]

- 30. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Alitame: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Alitame, a high-intensity dipeptide sweetener. The document details its chemical and physical properties, analytical methodologies for its quantification, and the current understanding of its interaction with sweet taste receptors.

Core Physicochemical Properties

This compound is a dipeptide-based amide derived from L-aspartic acid and D-alanine.[1] Its chemical name is L-α-Aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide. The anhydrous form of this compound has a molecular weight of 331.43 g/mol .[2][3][4] It is recognized by the CAS Registry Number 80863-62-3 for its anhydrous form and 99016-42-9 for its hydrated form.[5][6]

| Property | Value | Reference |

| CAS Number (Anhydrous) | 80863-62-3 | [5][6] |

| CAS Number (Hydrate) | 99016-42-9 | [5][6] |

| Molecular Formula | C14H25N3O4S | [3][5] |

| Molecular Weight | 331.43 g/mol | [2][3][4] |

| Appearance | White, crystalline, non-hygroscopic powder | [6][7] |

| Melting Point | 136–147°C | [7] |

| Solubility | Soluble in water and polar solvents like methanol (B129727) and ethanol. Insoluble in nonpolar solvents. | [3][7] |

| Isoelectric Point | 5.7 | [7] |

| Sweetness | Approximately 2000 times sweeter than sucrose | [1][5] |

Synthesis Overview

The synthesis of this compound is a multi-step process. It involves the reaction of two key intermediates: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide. The resulting product is then isolated and purified. This purification is achieved through the crystallization of an this compound-4-methylbenzenesulfonic acid adduct, which is followed by further purification steps and a final recrystallization from water.[8][9][10]

Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound and its degradation products is commonly performed using reverse-phase high-performance liquid chromatography (HPLC).

Experimental Protocol: HPLC Analysis of this compound

Objective: To determine the purity of an this compound sample and quantify its primary degradation products, the beta isomer and alanine (B10760859) amide.

Instrumentation:

-

High-Pressure Liquid Chromatograph

-

Constant flow pump

-

UV detector

-

Column: NovaPak C18 reverse phase ion-pair column (15 cm x 0.4 cm) or equivalent

Reagents:

-

Sodium phosphate (B84403), monobasic, monohydrate

-

Sodium 1-octanesulfonate

-

Phosphoric acid (85%)

-

Acetonitrile (B52724) (LC grade)

-

Water (deionized or distilled)

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation:

-

Prepare a buffer solution by dissolving 0.69 g of sodium phosphate, monobasic, monohydrate and 4.32 g of sodium 1-octanesulfonate in 200 ml of water.

-

Adjust the pH of the buffer solution to 2.5 with phosphoric acid.

-

Bring the final volume to 1000 ml with water and filter through a 0.22 µm filter.

-

The mobile phase is a mixture of the buffer solution and acetonitrile in a 3:1 (v/v) ratio.

-

Degas the mobile phase under vacuum before use.[6]

-

-

Standard Solution Preparation:

-

Prepare stock solutions of this compound reference standard and its impurities (beta isomer and alanine amide) of known concentrations in water.

-

From the stock solutions, prepare working standard solutions at appropriate concentrations for calibration.

-

-

Sample Preparation:

-

Accurately weigh about 50 mg of the this compound sample and dissolve it in a 10 ml volumetric flask with water to create Test Solution S1.

-

For the analysis of this compound, dilute 5.0 ml of Test Solution S1 to 50 ml with water in a volumetric flask to create Test Solution S2.[6]

-

-

Chromatographic Conditions:

-

Column: NovaPak C18 reverse phase ion-pair

-

Mobile Phase: 3:1 mixture of phosphate buffer (pH 2.5) with sodium 1-octanesulfonate and acetonitrile

-

Flow Rate: Typically 1.0 ml/min

-

Detection: UV at 217 nm

-

Temperature: Ambient

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject replicate samples of the standard solutions to establish the calibration curve.

-

Inject replicate samples of Test Solution S1 (for impurities) and Test Solution S2 (for this compound).

-

Identify and quantify the peaks based on the retention times and calibration curves of the standards.[6]

-

Interaction with Sweet Taste Receptors and Signaling Pathway

The sensation of sweetness from this compound is initiated by its interaction with the T1R2/T1R3 G-protein coupled receptor, which is located on the surface of taste receptor cells.

Caption: this compound Sweet Taste Signaling Pathway.

The binding of this compound to the T1R2/T1R3 receptor activates an intracellular G-protein, gustducin.[11] This, in turn, activates the enzyme phospholipase Cβ2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm.[12] The increased intracellular calcium concentration opens the TRPM5 ion channel, causing an influx of sodium ions and subsequent depolarization of the taste receptor cell.[12] This depolarization triggers the release of neurotransmitters, which send a signal to the brain that is perceived as sweetness.

Toxicology and Safety

This compound has undergone extensive safety evaluations. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) for this compound. Toxicological studies in animals have been conducted to assess its potential for carcinogenicity and other adverse effects, with regulatory bodies in several countries approving its use in food and beverages.[9]

Stability Profile

This compound exhibits greater stability in hot and acidic conditions compared to aspartame.[5] Its half-life in aqueous solutions at a pH range of 7-8 and at a temperature of 100°C can range from hours to days.[7] The primary degradation pathway involves the hydrolysis of the dipeptide bond, which results in the formation of aspartic acid and the corresponding alanine amide.[2][7]

Experimental Workflow for a Stability Study

Caption: General Workflow for an this compound Stability Study.

References

- 1. toxicology.org [toxicology.org]

- 2. This compound | C28H60N6O13S2 | CID 20055408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - A High-Potency Artificial Sweetener [vhtc.org]

- 4. This compound (Parent) | C14H25N3O4S | CID 64763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. fao.org [fao.org]

- 7. ijcmas.com [ijcmas.com]

- 8. Artificial sweeteners – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (JECFA Food Additives Series 50) [inchem.org]

- 10. This compound | PPTX [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Alitame Solubility: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of alitame, a high-intensity dipeptide sweetener. Understanding the solubility of this compound in various solvents is critical for its application in food and pharmaceutical formulations, ensuring product stability, and optimizing delivery systems. This document outlines quantitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow of the experimental process.

Core Concepts in this compound Solubility

This compound is a dipeptide composed of L-aspartic acid and D-alanine, with a terminal N-substituted tetramethylthietanyl-amine moiety. Its molecular structure lends it a polar character, which is the primary determinant of its solubility profile. Generally, this compound exhibits high solubility in polar and hydroxyl-containing solvents, while its solubility is limited in nonpolar, lipophilic organic solvents.

Several factors can influence the solubility of this compound, including:

-

Solvent Polarity: this compound's solubility is greatest in polar solvents due to favorable dipole-dipole interactions and hydrogen bonding.

-

pH: As an amino acid derivative, this compound's charge state is pH-dependent. Its solubility in aqueous solutions is lowest at its isoelectric point (pI), which is approximately 5.7.[1] At pH values above or below the pI, the molecule carries a net charge, increasing its interaction with water and thus its solubility.

-

Temperature: The solubility of this compound in most solvents increases with a rise in temperature.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in various solvents.

| Solvent | Solubility (% w/v) | Temperature (°C) | Notes |

| Water | 13.1 | 25 | At isoelectric point (pH 5.7)[1][2] |

| Ethanol | 61.0 | Not Specified | |

| Glycerol | 53.7 | Not Specified | [1] |

| Methanol | 41.9 | Not Specified | |

| Propylene Glycol | 53.7 | Not Specified | |

| Chloroform | 0.02 | Not Specified | Slightly soluble[1] |

| n-Heptane | 0.001 | Not Specified | |

| DMSO | 125 mg/mL | Not Specified |

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is essential for obtaining accurate and reproducible solubility data. The following methodology is based on the OECD Guideline for the Testing of Chemicals, Test No. 105: Water Solubility, and can be adapted for various solvents.[1][2][3][4][5]

Principle

The "flask method" is suitable for substances with a solubility of 10 mg/L or higher and involves creating a saturated solution of the test substance in a chosen solvent. The concentration of the substance in the saturated solution is then determined analytically after achieving equilibrium.

Materials and Equipment

-

This compound (analytical standard)

-

Selected solvents (e.g., deionized water, ethanol, etc.) of high purity

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV)

-

pH meter (for aqueous solutions)

Procedure

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in determining the appropriate amount of this compound and the duration for the main experiment.

-

Sample Preparation: An excess amount of this compound, as determined from the preliminary test, is added to a known volume of the solvent in a flask. The flask is then sealed to prevent solvent evaporation.

-

Equilibration: The flask is agitated in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

Phase Separation: Once equilibrium is achieved, the mixture is allowed to stand to allow the undissolved solid to settle. The saturated solution is then separated from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as HPLC-UV. A calibration curve is prepared using standard solutions of known this compound concentrations to ensure accurate quantification.

-

Data Reporting: The solubility is reported as the average of at least three replicate determinations, expressed in g/L, mg/mL, or % (w/v). The experimental conditions, including temperature and pH (for aqueous solutions), must be clearly stated.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the flask method.

Caption: Experimental workflow for determining this compound solubility.

References

Alitame's Interaction with the Sweet Taste Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alitame is a high-potency dipeptide artificial sweetener, approximately 2000 times sweeter than sucrose.[1] Like other sweet-tasting molecules, its sensory perception is initiated by its interaction with the sweet taste receptor, a G-protein coupled receptor (GPCR) expressed on the surface of taste receptor cells. This guide provides an in-depth technical overview of the binding affinity of this compound to its receptor, the downstream signaling pathways, and the experimental methodologies used to study these interactions.

The Sweet Taste Receptor: A Heterodimer of TAS1R2 and TAS1R3

The receptor responsible for detecting sweet tastes is a heterodimer composed of two members of the Taste 1 Receptor family: TAS1R2 and TAS1R3. Both subunits are Class C GPCRs, characterized by a large extracellular Venus Flytrap (VFT) domain, a cysteine-rich domain, and a seven-transmembrane domain. The binding of sweet ligands, including this compound, to the extracellular domains of the TAS1R2/TAS1R3 heterodimer induces a conformational change that initiates an intracellular signaling cascade, leading to the perception of sweetness.[2]

Quantitative Analysis of Sweetener-Receptor Interactions

| Sweetener | EC50 (μM) | Relative Sweetness (vs. Sucrose) |

| Neotame | 2.26 ± 0.23[3] | ~8000x |

| Sucralose | ~60[4] | ~600x |

| Aspartame | ~100[4] | ~200x |

| Acesulfame K | ~274.4 | ~200x |

| Saccharin | ~224.5 | ~300-400x |

| This compound | N/A * | ~2000x [1] |

Sweet Taste Receptor Signaling Pathway

The binding of a sweet agonist like this compound to the TAS1R2/TAS1R3 receptor initiates a well-characterized G-protein mediated signaling cascade. The activated receptor couples to the heterotrimeric G-protein gustducin. This leads to the dissociation of the Gα-gustducin subunit and the Gβγ complex. The Gβγ subunits activate phospholipase C-β2 (PLC-β2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ concentration activates the transient receptor potential cation channel member M5 (TRPM5), a monovalent-specific cation channel. The influx of Na+ ions through TRPM5 leads to depolarization of the taste receptor cell, which ultimately results in the release of neurotransmitters and the transmission of a signal to the brain, perceived as sweetness.

Caption: Sweet Taste Receptor Signaling Pathway.

Experimental Protocols for Assessing Binding Affinity

The functional activity of sweeteners like this compound on the TAS1R2/TAS1R3 receptor is commonly assessed using in vitro cell-based assays. A typical workflow involves the heterologous expression of the receptor subunits in a host cell line, followed by the measurement of a downstream signaling event, such as intracellular calcium mobilization.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) cells are a commonly used cell line for this purpose.

-

Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics.

-

The cells are transiently or stably co-transfected with expression plasmids encoding the human TAS1R2 and TAS1R3 receptor subunits. A promiscuous G-protein, such as Gα16, is often co-expressed to couple the receptor activation to the calcium signaling pathway.

2. Calcium Mobilization Assay:

-

Transfected cells are seeded into 96-well plates.

-

The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of monitoring fluorescence changes over time.

-

A baseline fluorescence reading is established.

-

Various concentrations of the sweetener (e.g., this compound) are added to the wells.

-

The change in fluorescence intensity upon addition of the sweetener is recorded. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.

3. Data Analysis:

-

The fluorescence data is typically normalized to the baseline fluorescence.

-

Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the sweetener concentration.

-

The EC50 value is determined by fitting the dose-response data to a sigmoidal curve using a non-linear regression analysis.

Caption: Experimental Workflow for Sweetener Affinity Assay.

Conclusion

This compound exerts its potent sweet taste through its interaction with the TAS1R2/TAS1R3 heterodimeric receptor. While the precise binding affinity in terms of a published EC50 value remains elusive, the downstream signaling cascade and the methodologies to study these interactions are well-established. Further research, potentially through direct radioligand binding assays or more extensive functional studies, would be beneficial to definitively quantify the binding affinity of this compound and further elucidate its specific interactions within the binding pocket of the sweet taste receptor. This knowledge can aid in the rational design of novel sweeteners and taste modulators for the food and pharmaceutical industries.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. TAS1R2/TAS1R3 Single-Nucleotide Polymorphisms Affect Sweet Taste Receptor Activation by Sweeteners: The SWEET Project - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positive allosteric modulators of the human sweet taste receptor enhance sweet taste - PMC [pmc.ncbi.nlm.nih.gov]

Alitame: A Comprehensive Technical Guide to its Metabolism and Breakdown Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic fate of alitame, a high-intensity dipeptide sweetener. It covers the absorption, distribution, metabolism, and excretion (ADME) of this compound, details its breakdown products, and presents quantitative data from toxicological and metabolic studies. Furthermore, this guide outlines the experimental protocols typically employed in the analysis of this compound and its metabolites.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound, a dipeptide of L-aspartic acid and D-alanine with a terminal N-substituted tetramethylthietanyl-amine moiety, undergoes significant metabolic processing following ingestion.[1]

Absorption

Following oral administration, this compound is well absorbed from the gastrointestinal tract in various species, including mice, rats, dogs, and humans.[2] Studies in humans have indicated slow but extensive absorption, with plasma radioactivity levels peaking between 8 and 18 hours after ingestion of radiolabeled this compound.[3]

Distribution

Once absorbed, the components of this compound are distributed throughout the body. The aspartic acid portion is expected to enter the endogenous amino acid pool and participate in normal metabolic processes.[1][4]

Metabolism

The metabolism of this compound is a multi-step process primarily involving hydrolysis and subsequent modifications. The principal metabolic pathway involves the hydrolysis of the peptide bond, yielding L-aspartic acid and D-alanine amide.[4]

-

Aspartic Acid Metabolism: The L-aspartic acid component is metabolized through normal physiological pathways.[1][4]

-

Alanine (B10760859) Amide Metabolism: The D-alanine tetramethylthietane amide moiety undergoes further biotransformation. In humans, the major urinary metabolite is the glucuronic acid conjugate of D-alanine tetramethylthietane amide.[1] Other identified metabolites include the sulfoxide (B87167) and sulfone isomers of the alanine amide.[4] In rats and dogs, the alanine amide fragment is also partially acetylated.[2]

Excretion

This compound and its metabolites are primarily excreted in the urine, with a smaller portion eliminated in the feces.[2] In human studies, approximately 90% of an administered radioactive dose was recovered in the urine within five days, while fecal elimination accounted for 2-10%.[3] The majority of the fecal content is unchanged this compound.[2] In rats, urinary excretion is also the dominant route, accounting for 83-95% of the dose within 24 hours.[3] Biliary excretion has been shown to be a minor pathway in rats.[3]

Breakdown Products

The breakdown of this compound can occur through both metabolic processes and chemical degradation under certain conditions.

Metabolic Products

The primary metabolites of this compound identified in biological systems are:

-

Aspartic acid[4]

-

Alanine tetramethylthietane amide[3]

-

Alanine tetramethylthietane amide sulfone[4]

-

Glucuronic acid conjugate of D-alanine tetramethylthietane amide (major human urinary metabolite)[1]

-

Acetylated alanine amide (in rats and dogs)[2]

Degradation Products

This compound's stability is influenced by pH and temperature. Under harsh conditions, it can degrade via a one-stage process to aspartic acid and its alanine amide.[3][4] A slower, two-stage degradation process can also occur, starting with the formation of its β-aspartic isomer, which then hydrolyzes to aspartic acid and the alanine amide.[3][4][5] Unlike aspartame (B1666099), cyclization to a diketopiperazine has not been reported for this compound.[3]

When heated in the presence of reducing sugars like glucose, this compound can participate in Maillard reactions, leading to the formation of various volatile compounds, including pyrazines, furans, and sulfur-containing heterocyclic compounds derived from the thietane (B1214591) moiety, such as 3-hydroxy-2,2,4,4-tetramethylthietane and 2,2,4,4-tetramethylthietan-3-one.[5]

Quantitative Metabolic Data

The following table summarizes the excretion data for this compound and its metabolites from studies conducted in various species.

| Species | Dose | Route | Urine (% of dose) | Feces (% of dose) | Major Metabolites/Excreted Forms | Reference |

| Human | 1 mg/kg bw (¹⁴C-alitame) | Oral | ~90% (over 5 days) | 2-10% (over 5 days) | Alanine tetramethylthietane amide sulfoxide, Glucuronic acid conjugate | [3] |

| Rat (Long-Evans) | 5 mg/kg bw (¹⁴C-alitame) | Oral | 83% (males, 24h), 95% (females, 24h) | Not specified | Not specified | [3] |

| Mouse (CD-1) | 50 mg/kg bw (¹⁴C-alitame) | Gavage | 77% (24h) | Not measured | Not specified | [3] |

| Mouse (CD-1) | 0.3% in diet (~350 mg/kg bw) | Dietary | 60% | 32% | Not specified | [3] |

Experimental Protocols

The study of this compound metabolism typically involves in vivo and in vitro models, utilizing radiolabeled compounds and advanced analytical techniques.

In Vivo Metabolism and Excretion Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model (e.g., Sprague-Dawley rat).

Methodology:

-

Test Substance: ¹⁴C-labeled this compound is synthesized to facilitate tracking of the parent compound and its metabolites.

-

Animal Model: Male and female Sprague-Dawley rats are used. For biliary excretion studies, bile duct cannulation is performed on a subset of animals.

-

Dosing: A single oral dose of ¹⁴C-alitame (e.g., 5-50 mg/kg body weight) is administered by gavage.[3]

-

Sample Collection:

-

Urine and feces are collected at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, etc.) for up to 7 days.[3]

-

Blood samples are drawn at various time points to determine plasma radioactivity levels.[3]

-

For bile duct cannulated animals, bile is collected over 48 hours.[3]

-

At the end of the study, key tissues may be harvested to assess distribution.

-

-

Sample Analysis:

-

Total radioactivity in urine, feces, bile, and plasma samples is quantified using liquid scintillation counting.

-

Metabolite profiling is performed on urine and plasma samples using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.[6][7][8]

-

Structural elucidation of metabolites is achieved using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]

-

Analytical Method for Quantification in Food Matrices

Objective: To quantify the amount of this compound in various food products.

Methodology:

-

Sample Preparation:

-

Liquid samples (e.g., beverages) are typically diluted.

-

Solid or semi-solid samples (e.g., jellies, baked goods) are homogenized and extracted with a suitable solvent, such as a methanol/water mixture.[8]

-

The extract is then clarified by centrifugation and filtration.[7]

-

Solid-Phase Extraction (SPE) may be used for sample cleanup and concentration, particularly for complex matrices.[7][9]

-

-

Chromatographic Separation:

-

Technique: High-Performance Liquid Chromatography (HPLC).[6][8]

-

Column: A reverse-phase column, such as a C18 column, is commonly used.[8]

-

Mobile Phase: A gradient or isocratic elution with a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7][8]

-

-

Detection:

-

Quantification:

-

A calibration curve is generated using standard solutions of this compound at known concentrations.

-

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

-

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its analysis.

Figure 1: Metabolic pathway of this compound.

Figure 2: Experimental workflow for an in vivo metabolism study.

References

- 1. Artificial sweeteners – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | PPTX [slideshare.net]

- 3. This compound | C28H60N6O13S2 | CID 20055408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. tandfonline.com [tandfonline.com]

- 6. itjfs.com [itjfs.com]

- 7. researchgate.net [researchgate.net]

- 8. [Simultaneous determination of aspartame and this compound in jellies and preserved fruits by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability of Alitame and Other High-Intensity Sweeteners

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of alitame in comparison to other commercially significant high-intensity sweeteners. The information presented herein is intended to assist researchers, scientists, and drug development professionals in formulation, processing, and stability testing of products containing these sweeteners. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of degradation pathways and analytical workflows.

Introduction to High-Intensity Sweeteners and Thermal Stability

High-intensity sweeteners are crucial components in the development of reduced-calorie and sugar-free food and pharmaceutical products. Their efficacy, however, is not solely dependent on their sweetening power but also on their stability under various processing and storage conditions. Thermal stability is a critical parameter, as many manufacturing processes, such as pasteurization, baking, and sterilization, involve elevated temperatures.[1] Degradation of these sweeteners can lead to a loss of sweetness, the formation of off-flavors, and in some cases, the generation of undesirable byproducts.[2][3]

This compound, a dipeptide-based sweetener, is approximately 2,000 times sweeter than sucrose (B13894) and is known for its clean, sugar-like taste.[4] Its chemical structure, featuring L-aspartic acid, D-alanine, and a tetramethylthietanylamine moiety, contributes to its stability profile.[4][5] This guide will compare the thermal stability of this compound with other widely used sweeteners, including aspartame (B1666099), neotame, sucralose (B1001), acesulfame (B1210027) potassium (Ace-K), and saccharin.

Comparative Thermal Stability of High-Intensity Sweeteners

The thermal stability of a sweetener is influenced by factors such as temperature, pH, moisture content, and the presence of other ingredients.[1][6] The following sections and tables summarize the available data on the thermal degradation of this compound and its counterparts.

This compound

This compound generally exhibits good thermal stability, particularly in comparison to aspartame.[5] It is stable during heating, making it suitable for use in processed foods like baked goods.[6] In aqueous solutions at neutral pH, this compound is stable for over a year.[6] Under acidic conditions (pH 2-4), typical of soft drinks, it also demonstrates good stability.[6] However, like all dipeptide-based sweeteners, it can undergo hydrolysis under harsh conditions. The primary degradation pathway involves the hydrolysis of the dipeptide bond to yield aspartic acid and an alanine (B10760859) amide, which are not sweet.[6]

Aspartame

Aspartame is known for its limited thermal stability, particularly in aqueous solutions.[1] Its stability is highly dependent on pH, with maximum stability occurring at approximately pH 4.3.[1] At neutral or alkaline pH, and upon heating, aspartame readily degrades. The main degradation pathways include hydrolysis to its constituent amino acids (aspartic acid and phenylalanine) and their methyl esters, and intramolecular cyclization to form diketopiperazine (DKP), which is not sweet.[2][7]

Neotame

Neotame, a derivative of aspartame, was designed to have improved stability. The addition of a 3,3-dimethylbutyl group to the N-terminus of aspartame sterically hinders the formation of diketopiperazine, significantly enhancing its thermal stability.[8][9] Neotame is stable enough for use in baking and other high-temperature applications.[10] However, at temperatures above 120°C, its ester bonds can hydrolyze, leading to a loss of sweetness.[11]

Sucralose

Sucralose is a trichlorinated sucrose derivative and is generally considered to be heat stable. However, recent studies have indicated that it can degrade at temperatures encountered during cooking and baking.[12] Decomposition can begin at temperatures as low as 119°C, with the potential formation of chlorinated byproducts.[13] The stability of sucralose is also influenced by the food matrix.[12]

Acesulfame Potassium (Ace-K)

Acesulfame K is highly stable over a wide range of temperatures and pH values, making it suitable for baking and pasteurization.[7] Studies have shown no decomposition of acesulfame K under extreme baking conditions.[14][15] Its thermal degradation appears to follow first-order kinetics and is pH-dependent.[14]

Saccharin

Saccharin is one of the most heat-stable artificial sweeteners.[16] It does not decompose at typical food processing temperatures.[16]

Quantitative Data on Thermal Stability

The following tables summarize the quantitative data on the thermal stability of various sweeteners.

Table 1: Decomposition Temperatures of High-Intensity Sweeteners

| Sweetener | Decomposition Onset Temperature (°C) | Melting Point (°C) | Analytical Method | Reference(s) |

| This compound | 136 - 137 | 100 | Not Specified | [17] |

| Aspartame | ~130 (in the presence of dextrose and maltodextrin) | Not applicable (decomposes) | TG/DTG | [16] |

| Neotame | >120 (hydrolysis of ester bonds) | 80.9 - 83.4 | Not Specified | [8][11] |

| Sucralose | 119 - 137 | Not applicable (decomposes) | TG-DTA | [13][18] |

| Acesulfame K | >200 | Not applicable (decomposes) | Not Specified | [7] |

| Saccharin | 203 - 329 | ~225 | TG/DTA, DSC | [16] |

Table 2: Half-life and Degradation Kinetics of Sweeteners in Aqueous Solutions

| Sweetener | Condition (pH, Temperature) | Half-life | Degradation Kinetics | Reference(s) |

| This compound | pH 7-8, 100°C | Hours to days | Hydrolysis | [6] |

| pH 5-8, Room Temperature | 5 years | Not Specified | [19] | |

| pH 3-4, Room Temperature | 1.5 years | Not Specified | [19] | |

| 115°C | 2.1 hours | Not Specified | [19] | |

| Aspartame | pH 4.3, 25°C | ~300 days | First-order | [1] |

| pH 7, 25°C | A few days | First-order | [1] | |

| Neotame | pH 4.5, 25°C | 30 weeks | Pseudo first-order | [10] |

| pH 3.2, storage for 8 weeks | ~90% remains | Not Specified | [8] | |

| pH 7, 25°C | 14 days | Not Specified | [20] | |

| pH 7, 40°C | 3 days | Not Specified | [20] | |

| pH 7, 80°C | 4 hours | Not Specified | [20] | |

| Acesulfame K | pH 5.77, 20°C | 11.5 years (t90%) | First-order | [14] |

Experimental Protocols for Thermal Stability Analysis

The thermal stability of sweeteners is typically evaluated using thermoanalytical and chromatographic techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a sweetener begins to decompose by measuring its mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample of the sweetener (typically 5-10 mg) is placed in a high-purity, inert crucible (e.g., platinum or alumina).[16][21]

-

The crucible is placed in the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[22]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[16]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to observe endothermic or exothermic transitions associated with decomposition.

Methodology:

-

A small amount of the sweetener sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.[23]

-

An empty sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min).[23]

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

-

The resulting DSC thermogram shows peaks corresponding to thermal events. An endothermic peak typically represents melting, while exothermic peaks can indicate decomposition.[5]

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of sweetener remaining after exposure to specific thermal conditions and to identify and quantify degradation products.

Methodology:

-

Sample Preparation: Aqueous solutions of the sweetener at known concentrations are prepared in buffers of specific pH values.

-

Thermal Treatment: The solutions are subjected to controlled heating at various temperatures for specific durations.

-

Chromatographic Analysis:

-

An aliquot of the heat-treated sample is injected into an HPLC system.[24]

-

The separation is typically performed on a C18 reversed-phase column.[22][24]

-

The mobile phase is a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The composition can be isocratic or a gradient.[24]

-

Detection is commonly performed using a UV detector at a wavelength where the sweetener absorbs (e.g., 210 nm for aspartame).[22][24]

-

-

Quantification: The concentration of the remaining sweetener and any formed degradation products are determined by comparing their peak areas to those of standard solutions of known concentrations.[25]

Visualizations of Degradation Pathways and Analytical Workflows

Degradation Pathways

The following diagrams illustrate the primary thermal degradation pathways for aspartame and sucralose.

References

- 1. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. ijcmas.com [ijcmas.com]

- 7. Assessment of stability of binary sweetener blend (aspartame x acesulfame-K) during storage in whey lemon beverage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neotame - Wikipedia [en.wikipedia.org]

- 9. Neotame: An Overview of the Next Generation Sweetener_Chemicalbook [chemicalbook.com]

- 10. asianpubs.org [asianpubs.org]

- 11. pangochem.com [pangochem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bfr.bund.de [bfr.bund.de]

- 14. researchgate.net [researchgate.net]

- 15. Baking stability of acesulfame K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic Study of Commercial Tabletop Sweeteners Using Thermal Analysis | MDPI [mdpi.com]

- 17. This compound | C28H60N6O13S2 | CID 20055408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Page loading... [wap.guidechem.com]

- 20. hz-focus.com [hz-focus.com]

- 21. thermalsupport.com [thermalsupport.com]

- 22. researchgate.net [researchgate.net]

- 23. Understanding Differential Scanning Calorimetry (DSC) in Food Analysis • Food Safety Institute [foodsafety.institute]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Shelf-Life and Stability of Pure Alitame

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and shelf-life of pure alitame, a high-intensity dipeptide sweetener. The information presented herein is intended to support research, development, and quality control activities by providing detailed insights into this compound's degradation pathways, stability-indicating analytical methodologies, and quantitative stability data under various stress conditions.

Physicochemical Properties

This compound is a dipeptide of L-aspartic acid and D-alanine, with the C-terminus of the alanine (B10760859) being an N-substituted amide with 2,2,4,4-tetramethylthietanylamine. It is a white, crystalline powder that is freely soluble in water and ethanol. Its high sweetness potency, approximately 2000 times that of sucrose, and clean, sugar-like taste have made it a subject of interest in the food and pharmaceutical industries.[1][2]

Degradation Pathways and Stability Profile

The stability of this compound is significantly influenced by pH and temperature. It is generally more stable than the first-generation dipeptide sweetener, aspartame, particularly in acidic and heated conditions.[1]

Key Degradation Pathways

This compound undergoes degradation through two primary pathways: a one-stage process under harsh conditions and a slower, two-stage process under milder conditions.

-

One-Stage Pathway (Harsh Conditions): Under severe stress, such as high temperature and extreme pH, the peptide bond of this compound can be directly hydrolyzed to yield its constituent amino acid, L-aspartic acid , and the C-terminal amide, D-alanine-N-(2,2,4,4-tetramethyl-3-thietanyl)amide (referred to as alanine amide).

-

Two-Stage Pathway (Milder Conditions): This is the more common degradation route under typical processing and storage conditions.

-

Isomerization: this compound first undergoes intramolecular rearrangement to form its β-aspartyl isomer . This involves the formation of a cyclic imide intermediate followed by hydrolysis, where the peptide bond shifts from the α-carboxyl group of the aspartic acid residue to the β-carboxyl group.

-

Hydrolysis: The β-aspartyl isomer is then hydrolyzed, breaking the peptide bond to form β-aspartic acid and the same alanine amide as in the one-stage pathway.

-

Unlike aspartame, this compound does not readily form a diketopiperazine (DKP) derivative.

Below is a diagram illustrating the primary degradation pathways of this compound.

Caption: Primary degradation pathways of this compound.

Quantitative Stability Data

The stability of this compound in aqueous solutions is highly dependent on pH and temperature. The following table summarizes the available quantitative data on the half-life of pure this compound under various conditions.

| pH | Temperature (°C) | Half-life | Reference |

| 2 | 25 | 1 year | [3] |

| 5-8 | 23 | ~4 years | [3] |

| 7-8 | 100 | Hours to days | [4] |

Experimental Protocols for Stability Studies

A crucial aspect of shelf-life determination is the use of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the most common technique for quantifying this compound and its degradation products.

Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the analytical method. The following are general protocols for subjecting pure this compound to various stress conditions.

-

Acid Hydrolysis:

-

Prepare a solution of this compound in 0.1 M HCl.

-

Store the solution at 60°C for a specified period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound in 0.1 M NaOH.

-

Store the solution at room temperature, monitoring at shorter intervals (e.g., 2, 4, 8 hours) due to faster degradation.

-